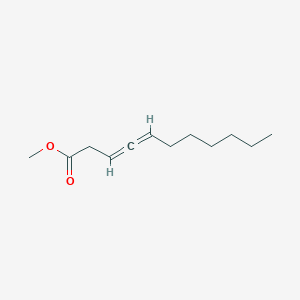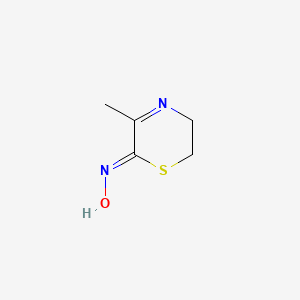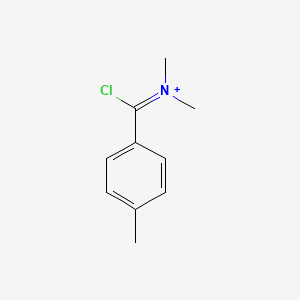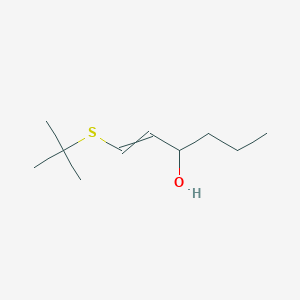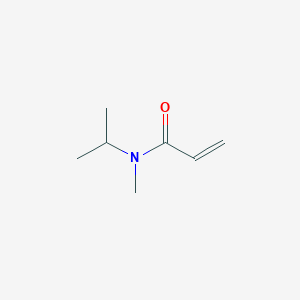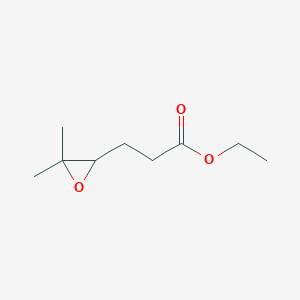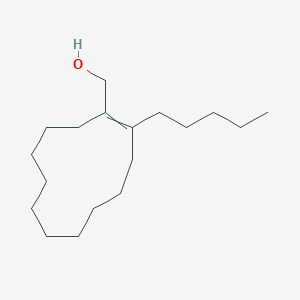
(2-Pentylcyclododec-1-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pentylcyclododec-1-en-1-yl)methanol is an organic compound that features a cyclododecene ring with a pentyl substituent and a methanol group. This compound may have unique properties due to its structure, which could make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentylcyclododec-1-en-1-yl)methanol likely involves the cyclization of a suitable dodecene precursor followed by the introduction of the pentyl group and the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and supply.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Pentylcyclododec-1-en-1-yl)methanol may undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bond in the cyclododecene ring can be reduced to form a saturated ring.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: (2-Pentylcyclododec-1-en-1-yl)aldehyde or (2-Pentylcyclododec-1-en-1-yl)carboxylic acid.
Reduction: (2-Pentylcyclododecane-1-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Pentylcyclododec-1-en-1-yl)methanol could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying lipid interactions due to its hydrophobic nature.
Medicine: Investigating its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which (2-Pentylcyclododec-1-en-1-yl)methanol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with lipid membranes or specific enzymes. In a chemical context, its reactivity would be influenced by the functional groups present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanol: Similar structure but lacks the pentyl group.
Cyclododecene: Similar ring structure but lacks the methanol and pentyl groups.
Pentylcyclododecane: Similar structure but lacks the double bond and methanol group.
Uniqueness
(2-Pentylcyclododec-1-en-1-yl)methanol is unique due to the combination of the cyclododecene ring, the pentyl substituent, and the methanol group. This combination of features may impart unique physical and chemical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
85585-70-2 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(2-pentylcyclododecen-1-yl)methanol |
InChI |
InChI=1S/C18H34O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h19H,2-16H2,1H3 |
Clé InChI |
ZQPFRTGZBVXZMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(CCCCCCCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


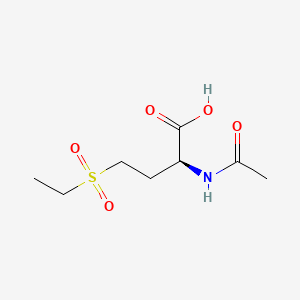

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
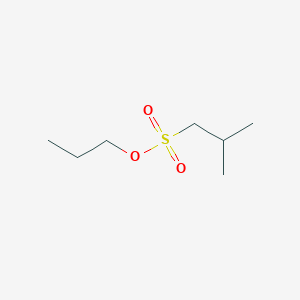
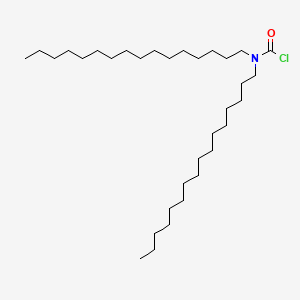
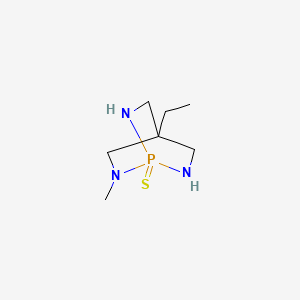
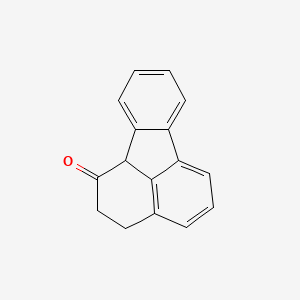
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
